molecular formula C27H22FN5O3 B3013289 N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide CAS No. 1030132-75-2

N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B3013289
CAS No.: 1030132-75-2
M. Wt: 483.503
InChI Key: ZWZQTKLKVCEWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H22FN5O3 and its molecular weight is 483.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Characterization

  • A compound with structural similarities to N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide was synthesized and characterized using spectroscopic techniques and X-ray diffraction, revealing insights into molecular configurations and interactions (Naveen et al., 2015).

Biochemical and Pharmacological Screening

  • Research focusing on virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds with similar structures, which demonstrated potential in inhibiting breast cancer cell invasion, migration, and adhesion (Wang et al., 2011).
  • Another study investigated the molecular interaction of an antagonist with a similar structure to the CB1 cannabinoid receptor, providing insights into the binding interactions and potential therapeutic applications (Shim et al., 2002).

Anticancer Properties

  • Research on indapamide derivatives, which share structural similarities, showed significant proapoptotic activity on melanoma cell lines, indicating potential applications in cancer therapy (Yılmaz et al., 2015).

Antiproliferative and Anti-HIV Activity

  • A series of compounds structurally related to the query molecule were synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines and their potential Anti-HIV properties (Al-Soud et al., 2010).

Other Biological Applications

  • Studies have synthesized and analyzed various derivatives for potential biological activities, including antimicrobial and antioxidant properties, suggesting a wide range of applications for such compounds in pharmaceutical and healthcare research (Patel et al., 2009).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O3/c1-15-7-10-22(16(2)11-15)30-23(34)14-33-13-21(24(35)20-9-8-17(3)29-26(20)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZQTKLKVCEWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.